REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=1.[Cl:12]N1C(=O)CCC1=O>CN(C=O)C>[CH2:10]([O:9][C:7]([C:4]1[C:3]([Cl:12])=[C:2]([CH3:1])[NH:6][N:5]=1)=[O:8])[CH3:11]
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1)C(=O)OCC
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at RT for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent is concentrated to a half of the original volume, water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
to cool over ice
|
Type
|
CUSTOM
|
Details
|
The solid that precipitates
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by crystallization
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC(=C1Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |